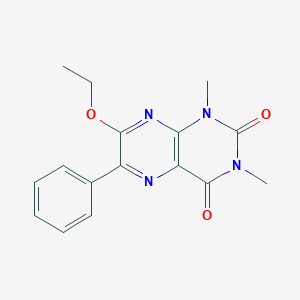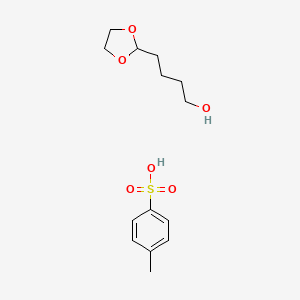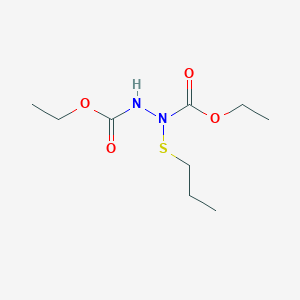
1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester is a diethyl ester derivative of 1,2-hydrazinedicarboxylic acid with a propylthio group attached to one of the carboxylic acid groups. This compound is used in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester typically involves the reaction of 1,2-hydrazinedicarboxylic acid with propylthiol and diethyl ester. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized processes for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions vary depending on the desired reaction but generally involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl hydrazodicarboxylate: A similar compound with diethyl ester groups but without the propylthio group.
Diethyl 1,2-hydrazinedicarboxylate: Another similar compound with diethyl ester groups but lacking the propylthio group.
Uniqueness
1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities .
Properties
CAS No. |
143330-50-1 |
|---|---|
Molecular Formula |
C9H18N2O4S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
ethyl N-(ethoxycarbonylamino)-N-propylsulfanylcarbamate |
InChI |
InChI=1S/C9H18N2O4S/c1-4-7-16-11(9(13)15-6-3)10-8(12)14-5-2/h4-7H2,1-3H3,(H,10,12) |
InChI Key |
LZXFTJMFZAAOFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSN(C(=O)OCC)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


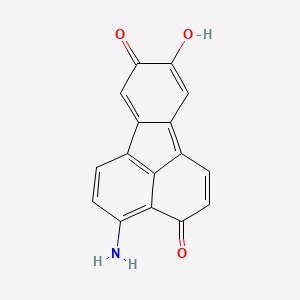
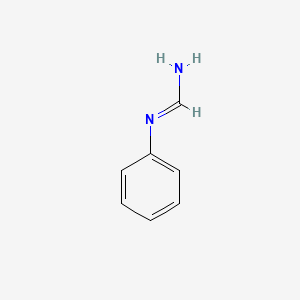
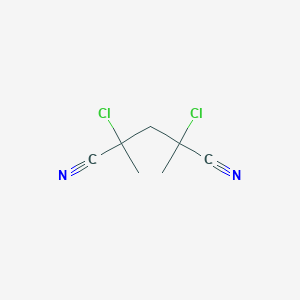
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)
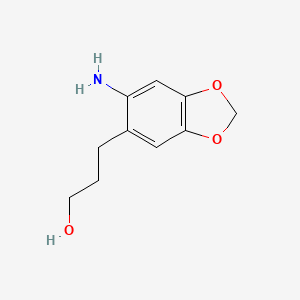
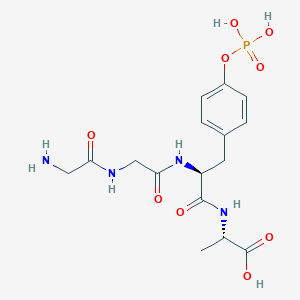
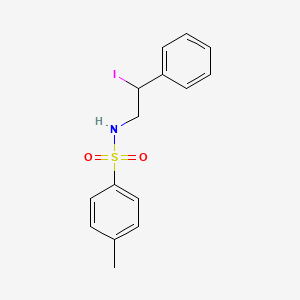
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)
acetate](/img/structure/B12557345.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)
